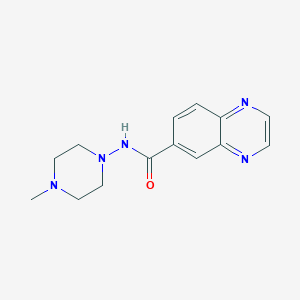

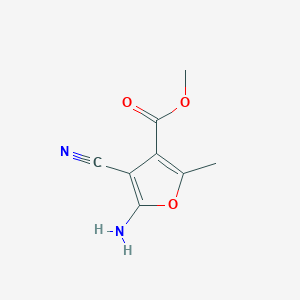

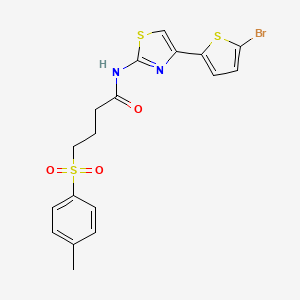

![molecular formula C17H17ClN2O3S B2921193 4-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide CAS No. 899976-16-0](/img/structure/B2921193.png)

4-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide, also known as DTBZ, is a chemical compound that has been widely used in scientific research for its unique properties. It is a synthetic molecule that was first synthesized in 2002 by a group of researchers at the University of California, San Diego. Since then, it has been used in a variety of studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Scientific Research Applications

Anti-tubercular Activity

A study conducted by Nimbalkar et al. (2018) synthesized novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, which were evaluated for in vitro anti-tubercular activity against Mycobacterium tuberculosis. The derivatives showed promising activity with low IC50 values and non-cytotoxic nature against human cancer cell lines (Nimbalkar et al., 2018).

Antimicrobial Properties

Padalkar et al. (2014) prepared new benzimidazole, benzoxazole, and benzothiazole derivatives, screened for antimicrobial activity. These derivatives exhibited broad-spectrum antimicrobial activity against bacterial and fungal strains (Padalkar et al., 2014). Similarly, Bikobo et al. (2017) synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, demonstrating potent antibacterial activity, particularly against Gram-positive strains (Bikobo et al., 2017).

Antioxidant Activity

Ahmad et al. (2012) synthesized novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, which showed moderate to significant radical scavenging activity. These findings suggest potential for antioxidant applications (Ahmad et al., 2012).

Fluorescence Chemosensor Application

Ravichandiran et al. (2019) designed a phenoxazine-based fluorescence chemosensor, 4PB, which demonstrated high selectivity and sensitivity for Ba2+ detection. This research implies potential applications in the field of fluorescence-based detection and imaging (Ravichandiran et al., 2019).

Anti-Cancer Properties

El-Wahab et al. (2011) reported the synthesis of 4-benzyl-2-substituted phthalazin-1-one derivatives, which exhibited promising effects against both Gram-positive and Gram-negative bacteria and fungi, suggesting potential use in cancer treatment (El-Wahab et al., 2011).

Insecticide Activity

Schaefer et al. (1978) investigated the efficacy of certain benzamide derivatives as inhibitors of mosquito development, providing insights into potential insecticide applications (Schaefer et al., 1978).

properties

IUPAC Name |

4-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3S/c18-14-5-3-13(4-6-14)17(21)19-15-7-9-16(10-8-15)20-11-1-2-12-24(20,22)23/h3-10H,1-2,11-12H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUOKAXZURYIBFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methoxybenzamide](/img/structure/B2921112.png)

![8-(Butan-2-ylamino)-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B2921115.png)

![Morpholin-4-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2921122.png)

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-methyl-1,2-oxazol-4-yl)methanone](/img/structure/B2921126.png)

![6-[(3-chlorobenzoyl)amino]-N-(1-phenylethyl)chromane-3-carboxamide](/img/structure/B2921128.png)